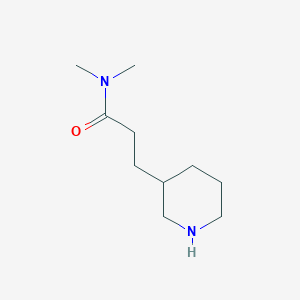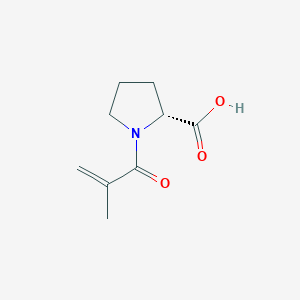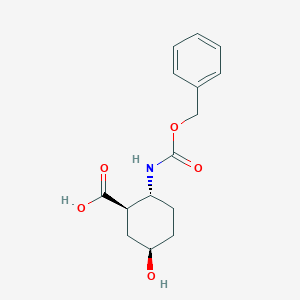
辛基β-D-硫麦芽糖吡喃苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octyl b-D-thiomaltopyranoside is a derivative of pyranose . It is used as a non-ionic detergent for solubilization and reconstitution of membrane proteins . It is also used as an exploratory biomedical aid for various ailments in the pharmaceutical realm .
Synthesis Analysis
Octyl b-D-thiomaltopyranoside has been used in the synthesis of hybrid liposomes composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and octyl-β-D-glucopyranoside (OGP). These lipid/sugar materials have potential properties to be used as nanovesicles for drug delivery .Molecular Structure Analysis
The molecular formula of Octyl b-D-thiomaltopyranoside is C20H38O10S . The molecular weight is 470.57 .Chemical Reactions Analysis
Octyl b-D-thiomaltopyranoside has been used in the synthesis of hybrid liposomes. It has been found that Octyl b-D-thiomaltopyranoside combined with cholesterol modifies thermodynamic parameters of membranes such as phase transition temperature, enthalpy change, and cooperativity .Physical And Chemical Properties Analysis
Octyl b-D-thiomaltopyranoside appears as a powder and is solid in its physical state . It has a predicted boiling point of 706.4° C at 760 mmHg and a predicted density of 1.4 g/cm^3 .科学研究应用
Membrane Protein Purification and Crystallization
Octyl β-D-thiomaltopyranoside is commonly used in the purification and crystallization of membrane proteins. It belongs to the family of maltoside detergents and has a hydrophilic head group and a lipophilic tail group, enabling it to interact with both water-soluble and membrane-bound proteins without disrupting their structure or function .
作用机制
Target of Action
Octyl β-D-thiomaltopyranoside (OTM) is a nonionic detergent that primarily targets membrane proteins . Membrane proteins play a crucial role in various biological functions, including signal transduction, transport of molecules, and cell adhesion .
Mode of Action
OTM interacts with its targets through its hydrophilic head group and lipophilic tail group . This dual nature allows it to interact with both water-soluble and membrane-bound proteins . OTM is known for its ability to solubilize integral membrane proteins without disrupting their structure or function .
Biochemical Pathways
The specific biochemical pathways affected by OTM are largely dependent on the membrane proteins it interacts with. By solubilizing these proteins, OTM can influence a variety of biochemical pathways related to the functions of these proteins .
Pharmacokinetics
As a biochemical reagent, it is commonly used in vitro for research purposes . Its impact on bioavailability would therefore be primarily relevant in the context of its ability to solubilize membrane proteins.
Result of Action
The molecular and cellular effects of OTM’s action are primarily related to its ability to solubilize membrane proteins without disrupting their structure or function . This makes it an invaluable tool in biochemical and biophysical research .
Action Environment
The action, efficacy, and stability of OTM can be influenced by various environmental factors. It’s worth noting that OTM is commonly used in a controlled laboratory environment for research purposes .
安全和危害
未来方向
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-octylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O10S/c1-2-3-4-5-6-7-8-31-20-17(27)15(25)18(12(10-22)29-20)30-19-16(26)14(24)13(23)11(9-21)28-19/h11-27H,2-10H2,1H3/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBBNAKIOKQRJS-NQXZFOFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470574 |
Source


|
| Record name | Octyl b-D-thiomaltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl b-D-thiomaltopyranoside | |
CAS RN |
148616-91-5 |
Source


|
| Record name | Octyl b-D-thiomaltopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

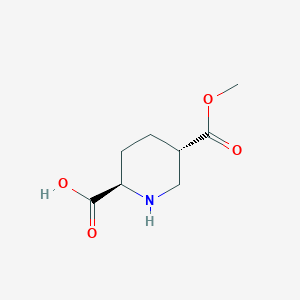

![1-Bromo-3-phenylimidazo[1,5-a]pyridine](/img/structure/B174527.png)
![(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B174528.png)
![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)
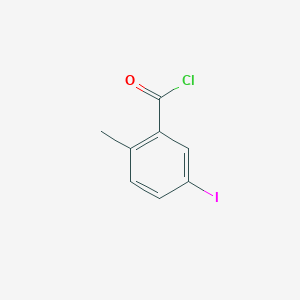



![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)
